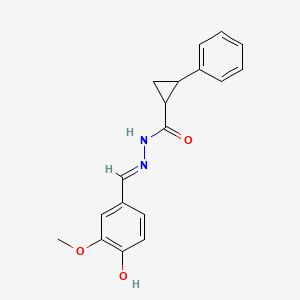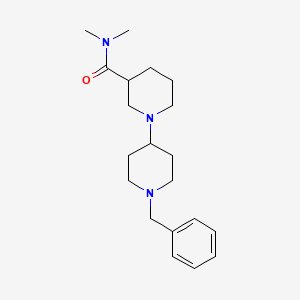
N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide (HMPC) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in treating various diseases. HMPC is a cyclopropane derivative with a phenyl group and a hydrazide moiety attached to it.
Wissenschaftliche Forschungsanwendungen
N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential applications in treating various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes. In cancer research, N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In diabetes research, N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to improve insulin sensitivity and reduce blood glucose levels.
Wirkmechanismus
The mechanism of action of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is not fully understood. However, studies have shown that N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide exerts its pharmacological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has also been shown to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase.
Biochemical and physiological effects:
N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has antioxidant, anti-inflammatory, and anticancer properties. In vivo studies have shown that N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has neuroprotective, cardioprotective, and hepatoprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide in lab experiments is its low toxicity. N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have low acute toxicity and no significant side effects in animal studies. However, the solubility of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide in water is limited, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide research. One area of interest is the development of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide-based drug delivery systems. N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have good biocompatibility and biodegradability, which makes it an attractive candidate for drug delivery applications. Another area of interest is the development of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide derivatives with improved pharmacological properties. By modifying the chemical structure of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide, it may be possible to enhance its efficacy and reduce its toxicity. Finally, further studies are needed to fully understand the mechanism of action of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide and its potential applications in treating various diseases.
Conclusion:
In conclusion, N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is a promising compound with potential applications in treating various diseases. Its low toxicity, antioxidant, anti-inflammatory, and anticancer properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to develop N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide-based drug delivery systems with improved pharmacological properties.
Synthesemethoden
The synthesis of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is a multistep process that involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with phenylcyclopropanecarboxylic acid hydrazide in the presence of acetic acid and glacial acetic acid. The resulting product is then purified by recrystallization using ethanol.
Eigenschaften
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-17-9-12(7-8-16(17)21)11-19-20-18(22)15-10-14(15)13-5-3-2-4-6-13/h2-9,11,14-15,21H,10H2,1H3,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOZETKZPHEYDM-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2CC2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6034168.png)
![3-[(3-chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6034181.png)
![(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6034186.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6034190.png)
![3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6034191.png)
![3-{2-[4-(3-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6034199.png)
![6-(4-fluorophenyl)-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B6034209.png)


![2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6034224.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6034230.png)
![5-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6034242.png)
![6-acetyl-2-(4-pyridinyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-3-amine](/img/structure/B6034253.png)
